molecular formula C19H16ClFN2O3 B14119910 Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14119910
M. Wt: 374.8 g/mol
InChI Key: UTIKDAOAWAXUSX-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinolone class of molecules Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 4-chlorobenzylamine with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8 g/mol

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-9-13(21)7-8-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

UTIKDAOAWAXUSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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